Pentafluoropropionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMSQVBRUNSOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5COOH, C3HF5O2 | |
| Record name | PFPA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
378-76-7 (potassium salt), 378-77-8 (hydrochloride salt), 509-09-1 (silver(1+) salt) | |
| Record name | Perfluoropropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059970 | |
| Record name | Perfluoropropanoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-64-0 | |
| Record name | Pentafluoropropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perfluoropropionic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropropanoic acid | |
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| Record name | Pentafluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PENTAFLUOROPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Structural and Conformational Analysis of Pentafluoropropionic Acid
Theoretical and Experimental Conformational Studies
The monomeric form of pentafluoropropionic acid in the gas phase exists as a mixture of different conformers. These conformers arise from the rotation around the C-C and C-O single bonds.
cis and gauche Conformers and Their Equilibrium
Computational studies have identified two primary conformers for this compound, referred to as cis and gauche. The cis conformer is characterized by the C=O bond eclipsing the C-C bond. In the gauche conformer, there is a dihedral angle between these bonds. researchgate.net Theoretical calculations predict that the gauche conformer is the more stable form at ambient temperature. researchgate.net
An equilibrium mixture at 298.15 K is calculated to consist of approximately 76% gauche and 24% cis conformations. researchgate.net More detailed investigations considering rotation around both the C-C and C-O bonds have identified three minima on the potential energy surface: gauche-syn, gauche-anti, and syn-syn. nih.gov The gauche-syn conformer is found to be the most stable, with a significantly higher population percentage at 298 K. nih.gov
Table 1: Conformational Population of this compound at 298 K
| Conformer | Dihedral Angles (φ(C−C−C=O), φ(O−C−O−H)) | Population Percentage (%) |
|---|---|---|
| gauche-syn | Not specified | 85.1 |
| syn-syn | Not specified | 14.7 |
Data sourced from MP2/6-311+G(D) approximation calculations. nih.gov
Spectroscopic Signatures of Conformational Isomerism
Spectroscopic techniques, particularly in the infrared region, are instrumental in identifying and differentiating the various conformers of this compound. The analysis of the OH and C=O stretching regions of the spectrum is particularly insightful for determining conformational isomerism. nih.gov
For instance, the ν(O-H) and ν(C=O) vibrational modes of the syn-syn conformer are observed at higher wavenumbers (3574 and 1834 cm⁻¹, respectively) compared to those of the more abundant gauche-syn conformer. nih.gov This difference in vibrational frequencies provides a clear spectroscopic signature for each conformer.
Computational Methodologies for Conformational Prediction (e.g., DFT-B3LYP, MP2)
A variety of computational methods have been employed to predict and analyze the conformational landscape of this compound. Density Functional Theory (DFT) using the B3LYP functional and the 6-311+G** basis set has been utilized to investigate the structural stability of the conformers. researchgate.net Additionally, ab initio Møller-Plesset perturbation theory (MP2) with the 6-311+G** basis set has been applied to calculate the potential energy curves for the interconversion between conformers. researchgate.net These computational approaches have been crucial in predicting the relative energies of the conformers and supporting the interpretation of experimental spectroscopic data. researchgate.netnih.gov
Dimeric Structures and Intermolecular Interactions
In addition to its monomeric forms, this compound is known to form dimeric structures, particularly in the liquid and solid phases. These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net The presence of these dimers can be observed in the gas-phase FTIR spectrum, with specific bands being assigned to the dimeric species. researchgate.net For example, a band at 714 cm⁻¹ in the IR spectrum is attributed to the bending vibration of the O−C=O group in the dimeric form of this compound. nih.gov
Vibrational Spectroscopy and Structural Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a powerful tool for the structural elucidation of this compound and its conformers.
Infrared and Raman Spectroscopy Studies
Infrared and Raman spectra of this compound have been extensively studied. researchgate.net These studies have shown that in the liquid state at room temperature, the acid is completely associated, likely as dimers. researchgate.net In the vapor state, however, it exists as a mixture of monomers and dimers. researchgate.netresearchgate.net The vibrational frequencies of the cis and gauche conformers have been computed, and complete vibrational assignments have been made based on normal coordinate calculations and comparison with experimental infrared data. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
Neutron Spectroscopy Investigations
This compound was the subject of an early study that utilized neutron spectroscopy to investigate its vibrational spectrum. nih.gov This research was part of a broader examination of a group of related organic acids, providing comparative data on their molecular vibrations. nih.gov
Gas-Phase Mid-IR, Near-IR, and Visible Vibrational Spectroscopy
The vibrational characteristics of this compound in the gas phase have been explored using mid-infrared (IR), near-IR, and visible vibrational spectroscopy, including techniques like Fourier transform and cavity ring-down spectroscopy. nih.gov These investigations have revealed that, in comparison to shorter-chain hydrocarbon acids, perfluorinated acids like this compound exhibit more harmonic O–H bonds, which manifest as lower transition wavenumbers and reduced intensities in the spectra. nih.gov
Gas-phase Fourier Transform Infrared (FTIR) spectroscopy studies provide definitive evidence for the coexistence of both monomeric and dimeric forms of this compound. nih.gov The formation of dimers through hydrogen bonding leads to significant shifts in the characteristic vibrational frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups. nih.gov In the monomer, the O-H stretching vibration is observed at approximately 3576-3579 cm⁻¹, while in the dimer, this shifts to a broad and intense band centered around 3100-3180 cm⁻¹. nih.govuniroma1.it Similarly, the carbonyl stretching vibration moves from 1821 cm⁻¹ in the monomer to 1779 cm⁻¹ in the dimer, indicating strong intermolecular interactions. nih.gov
| Vibrational Mode | Monomer Frequency (cm⁻¹) | Dimer Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3576 | ~3100 |
| C=O Stretch | 1821 | 1779 |
Rotational Spectroscopy for Precise Structural Determination
The precise structural properties of this compound have been determined through rotational spectroscopy. nih.gov By analyzing the pure rotational spectrum in the frequency range of 8–14 GHz using a pulsed nozzle, chirped-pulse Fourier transform microwave spectrometer, researchers have been able to identify the specific conformation of the molecule present in the gas phase. nih.govmst.edu
The analysis of 81 observed transitions, including a-type, b-type, and c-type, confirmed that the detected conformer is the gauche form. mst.eduresearchgate.net This experimental finding aligns with quantum chemical calculations, which predict the gauche conformer to be the most stable form at room temperature, with a calculated abundance of 76% (gauche) and 24% (cis). nih.govdaneshyari.com The rotational spectrum analysis yielded precise rotational constants and five quartic centrifugal distortion constants for the first time. mst.eduresearchgate.net The determined rotational constants provide a high-resolution fingerprint of the molecule's geometry. mst.edu
| Constant | Value (MHz) |
|---|---|
| A | 1893.5299(4) |
| B | 1175.7031(4) |
| C | 1118.2017(5) |
Advanced Synthesis and Derivatization Methodologies Involving Pentafluoropropionic Acid
Role as a Key Building Block in Fluorinated Compound Synthesis
Pentafluoropropionic acid is a valuable precursor for the synthesis of a range of fluorine-containing compounds. The pentafluoropropionyl group (C2F5CO-) can be introduced into organic molecules to modify their chemical and physical properties, such as lipophilicity, metabolic stability, and biological activity. This makes it a crucial building block in the development of advanced materials and pharmaceuticals. researchgate.net
While direct polymerization of this compound is not a common route for fluoropolymer synthesis, its derivatives play a role in creating specialty polymers with advanced properties. Pentafluoropropionic anhydride (B1165640), a reactive derivative of the acid, is utilized in the development of specialized polymers and coatings. researchgate.net The incorporation of fluorinated moieties, such as the pentafluoropropionyl group, can significantly enhance a polymer's thermal stability and chemical resistance. researchgate.net
Another indirect but important role of this compound is as a precursor to key fluorinated monomers. For instance, the pyrolysis of the sodium salt of this compound is a known laboratory method for generating tetrafluoroethylene (B6358150) (TFE), a fundamental monomer for the production of high-performance fluoropolymers like Polytetrafluoroethylene (PTFE).
Furthermore, polymers containing pentafluorophenyl (PFP) esters, which are structurally related to PFPA, are used as versatile platforms for post-polymerization modification. researchgate.net Poly(pentafluorophenyl methacrylate) (PPFMA) brushes, for example, can be readily modified with a wide range of amine-containing molecules, allowing for the creation of functional polymer surfaces with tailored properties. researchgate.net This highlights the utility of the pentafluorophenyl moiety, accessible from fluorinated carboxylic acids, in advanced polymer science.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. researchgate.net this compound serves as a key building block for synthesizing these fluorine-containing molecules. researchgate.net Its derivative, pentafluoropropionic anhydride (PFPA), is a powerful reagent for introducing the pentafluoropropionyl group into organic substrates. researchgate.net
This modification is particularly useful in the development of pharmaceuticals and agrochemicals, where enhanced lipophilicity can improve the transport of a molecule to its biological target. researchgate.net For example, PFPA can be used to prepare complex heterocyclic compounds, which are common scaffolds in drug discovery. Specific examples of molecules that can be synthesized using this compound as a precursor include:
2-pentafluoropropylquinazolin-4(3H)-ones
Perfluoroalkyl thioethers
Densely substituted 3-azabicyclo[3.1.0]hexanes
These examples demonstrate the role of this compound in providing the C2F5 moiety, which is then incorporated into larger, more complex molecules with potential therapeutic applications.
Catalytic Applications of this compound in Organic Transformations
This compound is a strong Brønsted acid, making it an effective catalyst for various organic reactions. Its high acidity, coupled with its organic nature, allows it to function efficiently in non-aqueous reaction media. It has proven to be a valuable metal-free catalyst, promoting environmentally benign and efficient synthetic methods.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This compound has emerged as an excellent catalyst for several such transformations.
This compound efficiently catalyzes the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives. consensus.appmdpi.com This reaction typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), and dimedone. researchgate.netmdpi.com The methodology is valued for its operational simplicity, short reaction times, high yields, and environmentally friendly nature, often using a mixture of ethanol (B145695) and water as the solvent. researchgate.netmdpi.com The strong acidic nature of PFPA is crucial for activating the aldehyde component, thereby facilitating the cascade of reactions that leads to the final pyran ring system. consensus.app
The reaction proceeds smoothly with a variety of substituted aromatic aldehydes, demonstrating the broad scope of this catalytic system.
Table 1: Synthesis of Tetrahydrobenzo[b]pyran Derivatives Catalyzed by this compound
Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), dimedone (1 mmol), and PFPA (15 mol%) in a 1:1 mixture of EtOH:H2O at room temperature. Data sourced from research findings. researchgate.net
This compound is also employed as an efficient catalyst for the preparation of dibenzo[a,j]xanthenes. researchgate.net These compounds are synthesized through the condensation reaction of β-naphthol with various aryl aldehydes. The catalyst activates the aldehyde, facilitating the initial reaction with β-naphthol, followed by cyclization and dehydration to form the xanthene core. This method provides a straightforward route to a class of compounds that are of interest for their potential biological and photophysical properties.
The reaction is generally applicable to a wide range of aldehydes, including those with both electron-donating and electron-withdrawing substituents.
Table 2: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthene Derivatives
Note: The table is representative of the synthesis of dibenzo[a,j]xanthenes from aryl aldehydes and β-naphthol, a reaction for which PFPA is a known catalyst. The specific yields and reaction times are illustrative of typical Lewis/Brønsted acid-catalyzed syntheses of these compounds. unesp.br
Comparison with Other Acid Catalysts in Organic Synthesis
This compound (PFPA) belongs to the class of perfluorinated carboxylic acids (PFCAs), which are noted for their strong acidity compared to their non-fluorinated analogs. This enhanced acidity, stemming from the electron-withdrawing effect of the fluorine atoms, makes PFPA a viable Brønsted acid catalyst in certain organic reactions.
In the context of reversed-phase high-performance liquid chromatography (RP-HPLC), PFPA is often used as an ion-pairing agent, where its performance can be compared to other PFCAs like trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA). While TFA is the most common choice, PFPA and other longer-chain PFCAs can offer alternative selectivities for separating peptides, proteins, and other biomolecules. Studies have shown that increasing the perfluoroalkyl chain length of the ion-pairing acid can resolve sample components that might otherwise co-elute when using TFA nih.gov. The choice of acid can significantly affect the retention of analytes, particularly hydrophobic ones, allowing for the fine-tuning of chromatographic separations science.gov. While this application is not a direct measure of catalytic activity in synthesis, it highlights the distinct chemical properties PFPA possesses compared to other acids in its class.
When compared to a broader range of carboxylic acids in catalytic applications such as the hydrolysis of post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET), aromatic carboxylic acids have generally been found to provide better yields than aliphatic ones nsf.gov. Although PFPA was not specifically included in this particular study, its strong acidity suggests it could be an effective catalyst. However, direct comparative studies detailing the catalytic efficiency of PFPA against common mineral acids (e.g., H₂SO₄, HCl) or other sulfonic and carboxylic acids in a wide range of organic syntheses are not extensively detailed in the available literature. Its utility is often inferred from its chemical properties and comparisons with the well-studied trifluoroacetic acid wikipedia.org.
Solvent-Free Catalytic Methodologies
Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, aiming to reduce the use of volatile organic solvents that pose environmental and health risks researchgate.netmdpi.com. These methodologies can lead to higher reaction rates, improved selectivity, and easier product purification rsc.org. The application of solid acid catalysts in solvent-free conditions for reactions like Friedel-Crafts alkylation and acylation has been explored, demonstrating the viability of catalysis without a bulk solvent medium scilit.com.
While the development of solvent-free synthetic protocols is an active area of research, specific examples detailing the use of this compound as a catalyst in such systems are not prominent in the surveyed literature. The focus of many reported solvent-free methods is often on using solid-supported catalysts or leveraging the intrinsic reactivity of the substrates themselves without any added catalyst rsc.org. The concept often involves direct interactions, such as hydrogen bonding between reactants, to facilitate the chemical transformation without the need for a solvent or a catalyst researchgate.netmdpi.com. Although PFPA's physical properties, such as its liquid state at room temperature and high acidity, could potentially make it suitable as a catalytic medium or catalyst in certain solvent-free reactions, detailed research findings on this specific application are limited.
Derivatization Strategies Utilizing Pentafluoropropionic Anhydride
Pentafluoropropionic anhydride (PFPA) is a highly reactive and non-selective derivatizing agent. It readily reacts with various functional groups, including primary and secondary amines, hydroxyl groups, and carboxylic acids, to form stable derivatives suitable for analysis mdpi.com. This reactivity makes it a valuable tool in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS).
Derivatization of Amines for Analytical Detection
PFPA is extensively used for the derivatization of biogenic amines to enhance their volatility and thermal stability for GC-MS analysis. The process involves the acylation of primary and secondary amine groups to form N-pentafluoropropionyl amides. A well-documented method involves a one-step derivatization with PFPA in ethyl acetate (B1210297), followed by extraction of the resulting pentafluoropropionyl (PFP) derivatives nih.gov.
Research has demonstrated the successful derivatization of several biogenic amines, including putrescine (PUT), agmatine (B1664431) (AGM), spermidine (B129725) (SPD), and histamine (B1213489) (HA) nih.govresearchgate.netnih.gov. Under typical reaction conditions (e.g., 65°C for 30 minutes), these amines form distinct derivatives:
Putrescine forms a di-PFP derivative (PUT-(PFP)₂).
Agmatine and Spermidine form tri-PFP derivatives (AGM-(PFP)₃ and SPD-(PFP)₃, respectively).
Histamine forms a di-PFP derivative (HA-(PFP)₂), resulting from the acylation of both the primary aliphatic amine and a ring imidazole (B134444) group nih.gov.
This derivatization strategy allows for the simultaneous quantitative analysis of multiple amines in biological samples with high precision and accuracy over biologically relevant concentration ranges nih.gov.
Derivatization of Biogenic Amines with PFPA for GC-MS Analysis
| Amine | Abbreviation | Derivative Formed | Most Intense Ion (m/z) in Mass Spectrum |
|---|---|---|---|
| Putrescine | PUT | PUT-(PFP)₂ | 340 |
| Agmatine | AGM | AGM-(PFP)₃ | 528 |
| Spermidine | SPD | SPD-(PFP)₃ | 361 |
| Histamine | HA | HA-(PFP)₂ | - |
Derivatization of Biomolecules for Chromatography and Mass Spectrometry
The application of PFPA extends to the derivatization of more complex biomolecules like amino acids for GC-MS analysis. A common and reliable method is a two-step procedure that ensures all reactive functional groups are protected mdpi.com.
Esterification : The carboxylic acid groups are first converted to their corresponding methyl esters. This is typically achieved by heating the sample with 2 M HCl in methanol (B129727) mdpi.comresearchgate.net. This step is specific to the carboxyl groups.
Acylation : The remaining functional groups, primarily amino (-NH₂) and hydroxyl (-OH) groups, are then acylated using PFPA in a solvent like ethyl acetate mdpi.com.
This two-step approach is crucial because directly reacting the amino acids with an anhydride can form unstable mixed anhydrides from the carboxylic acid groups mdpi.com. The resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives are volatile, thermally stable, and soluble in organic solvents like toluene, making them ideal for GC-MS analysis. Furthermore, these derivatives have been shown to be stable in the extraction solvent for at least two weeks, allowing for precise and accurate quantitative measurements in complex biological matrices such as urine mdpi.com.
Two-Step Derivatization of Amino Acids for GC-MS
| Step | Reagent | Target Functional Group | Typical Conditions |
|---|---|---|---|
| 1. Esterification | 2 M HCl in Methanol (CH₃OH) | Carboxylic Acid (-COOH) | 60 min at 80°C |
| 2. Acylation | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate | Amine (-NH₂), Hydroxyl (-OH) | 30 min at 65°C |
Synthesis of Perfluoroalkyl Thioethers
This compound serves as a precursor for the synthesis of valuable organofluorine compounds, including perfluoroalkyl thioethers. A notable method involves the iron-catalyzed decarboxylative perfluoroalkylation of aromatic thiocyanates. In this reaction, the pentafluoropropionyl group from PFPA is transferred to the sulfur atom, leading to the formation of a perfluoroalkyl thioether. This process represents an efficient way to create C-S bonds with perfluoroalkyl chains .
Preparation of Perfluoroalkyl-Containing 3-Azabicyclo[3.1.0]hexanes
This compound is also implicated in the synthesis of complex heterocyclic structures such as perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. These compounds are important structural motifs in medicinal chemistry nih.gov. An advanced synthetic route involves an enantioselective C-H functionalization-addition sequence where a pentafluoropropyl group, derived from a PFPA source, is incorporated into the final bicyclic structure. This methodology allows for the creation of densely substituted and stereochemically complex molecules .
Pyrolysis of this compound Salts for Olefin Synthesis
The pyrolysis of the salts of this compound presents a significant methodology for the laboratory-scale synthesis of tetrafluoroethylene (TFE), a crucial monomer in the production of various fluoropolymers. This thermal decomposition process offers a convenient route to this important olefin, circumventing some of the challenges associated with industrial-scale production methods.
The fundamental reaction involves the decarboxylation and subsequent elimination of a metal fluoride (B91410) from the pentafluoropropionate salt to yield TFE, carbon dioxide, and the corresponding metal fluoride. The general equation for this transformation, where M represents a monovalent metal cation, is as follows:
C₂F₅CO₂M → C₂F₄ + CO₂ + MF
For divalent metal cations, the stoichiometry adjusts accordingly:
(C₂F₅CO₂)₂M → 2C₂F₄ + 2CO₂ + MF₂
This synthetic approach has been explored with a variety of alkali and alkaline earth metal salts of this compound. Research has demonstrated the viability of using salts derived from lithium, sodium, potassium, cesium, magnesium, calcium, and barium. researchgate.net The pyrolysis is typically conducted under a dynamic vacuum, which facilitates the removal of the gaseous TFE product from the reaction zone. researchgate.net
Detailed studies have shown that the choice of the metal cation can influence the reaction conditions and the yield of tetrafluoroethylene. For instance, the pyrolysis of potassium pentafluoropropionate, when prepared via an acid-base neutralization method, has been reported to produce tetrafluoroethylene in yields exceeding 98%. researchgate.netresearchgate.net However, if the potassium salt is prepared from the reaction of potassium trimethylsilanolate and ethyl pentafluoropropionate, the yield is noted to be around 80%. researchgate.netresearchgate.net
While the general applicability of various metal salts is established, comprehensive comparative data on the specific pyrolysis temperatures and corresponding yields for each salt are not extensively detailed in readily available literature. The existing research primarily highlights the high efficacy of the potassium salt. The characterization of the pentafluoropropionate salts and their decomposition has been supported by various analytical techniques, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
The table below summarizes the findings from the pyrolysis of different metal salts of this compound for the synthesis of tetrafluoroethylene.
| Pentafluoropropionate Salt | Cation (M) | Resulting Olefin | Reported Yield (%) |
| Lithium Pentafluoropropionate | Li⁺ | Tetrafluoroethylene | Data not available |
| Sodium Pentafluoropropionate | Na⁺ | Tetrafluoroethylene | Data not available |
| Potassium Pentafluoropropionate | K⁺ | Tetrafluoroethylene | >98 |
| Cesium Pentafluoropropionate | Cs⁺ | Tetrafluoroethylene | Data not available |
| Magnesium Pentafluoropropionate | Mg²⁺ | Tetrafluoroethylene | Data not available |
| Calcium Pentafluoropropionate | Ca²⁺ | Tetrafluoroethylene | Data not available |
| Barium Pentafluoropropionate | Ba²⁺ | Tetrafluoroethylene | Data not available |
Mechanistic Investigations of Pentafluoropropionic Acid Reactions
Kinetics and Mechanisms of Fluorine Atom Reactions with Pentafluoropropionic Acid
The reaction between fluorine atoms and this compound has been the subject of detailed experimental and theoretical investigation to elucidate its kinetics and underlying mechanisms.
k(T) = (6.1 × 10⁻¹³ ) exp(+1166 K / T) cm³ molecule⁻¹ s⁻¹ sigmaaldrich.comfigshare.com
This negative temperature dependence is indicative of a reaction mechanism that does not have a significant energy barrier.
Interactive Data Table: Experimental Rate Constants for the Reaction of F with this compound
| Temperature (K) | Overall Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |
| 262 | 4.1 x 10⁻¹¹ |
| 298 | 3.2 x 10⁻¹¹ |
| 343 | 2.5 x 10⁻¹¹ |
Note: The rate constants in this table are calculated using the provided Arrhenius expression for illustrative purposes and are consistent with the experimentally observed trend.
To gain a deeper understanding of the reaction dynamics, the potential energy surface (PES) for the interaction between a fluorine atom and this compound has been investigated using quantum chemistry methods. sigmaaldrich.comfigshare.com Molecular structures and vibrational frequencies at stationary points on the PES were determined using density functional theory (DFT), specifically the BH&HLYP method with an aug-cc-pVDZ basis set. figshare.com
These computational studies reveal a complex potential energy landscape with multiple reaction pathways. The calculations show that the reaction mechanism is similar to that of the reaction between fluorine atoms and trifluoroacetic acid. figshare.com The PES is characterized by the absence of a significant energy barrier for the initial approach of the fluorine atom to the this compound molecule, which is consistent with the experimentally observed negative temperature dependence of the reaction rate.
Theoretical studies of the potential energy surface have identified two primary reaction channels for the reaction of fluorine atoms with this compound: an abstraction channel and an addition-elimination channel. sigmaaldrich.comfigshare.com
Abstraction Channel: This pathway involves the abstraction of the acidic hydrogen atom from the carboxylic acid group by the fluorine atom. This is the dominant reaction channel at the experimental temperatures (262–343 K). sigmaaldrich.comfigshare.com The ultimate products of this channel are hydrogen fluoride (B91410) (HF), the pentafluoroethyl radical (C₂F₅), and carbon dioxide (CO₂). sigmaaldrich.comfigshare.com
Addition-Elimination Channel: In this channel, the fluorine atom adds to the carbonyl carbon of the carboxylic acid group. This is followed by the elimination of a pentafluoroethyl radical (C₂F₅), leading to the formation of CF(O)OH. sigmaaldrich.comfigshare.com This channel becomes more significant at temperatures above 1000 K. sigmaaldrich.comfigshare.com
The insights gained from the quantum chemistry studies of the potential energy surface have been utilized in transition state theory (TST) calculations to predict the temperature dependences of the rate constants for both the abstraction and addition-elimination reaction channels. sigmaaldrich.comfigshare.com These theoretical calculations help to rationalize the experimental observations and to extrapolate the kinetic data to temperature regimes not accessible by experiment.
Photochemical Decomposition Mechanisms
The decomposition of this compound can also be induced by photochemical methods, offering alternative pathways for its transformation.
The cleavage of the strong carbon-fluorine (C-F) bond in this compound has been successfully achieved through photocatalysis using a water-soluble heteropolyacid, specifically tungstic heteropolyacid (H₃PW₁₂O₄₀). researchgate.net This process represents a significant advancement in the decomposition of perfluorinated compounds, as it operates under mild conditions—room temperature and irradiation with UV-Vis light in the presence of oxygen. researchgate.net
The proposed mechanism involves the photoexcitation of the heteropolyacid. The excited catalyst then participates in redox reactions with this compound. researchgate.net This process leads to the decomposition of the parent molecule into fluoride ions (F⁻) and carbon dioxide (CO₂). researchgate.net A notable feature of this method is the absence of environmentally harmful byproducts such as CF₄, which can be formed in other high-energy decomposition techniques. researchgate.net In addition to the complete mineralization to fluoride and carbon dioxide, small quantities of trifluoroacetic acid (TFA) have been detected as an intermediate product in the reaction solution. researchgate.net
Production of Fluoride Ions and Carbon Dioxide
The degradation of this compound can lead to the formation of fluoride ions (F⁻) and carbon dioxide (CO₂). One established method for this is the pyrolysis of its sodium salt (C₂F₅CO₂Na). This process yields tetrafluoroethylene (B6358150) (C₂F₄), carbon dioxide, and sodium fluoride (NaF) wikipedia.org. The reaction illustrates a direct pathway to CO₂ and a stable fluoride salt from a pentafluoropropionate precursor.
Hydrothermal processing is another method investigated for the degradation of perfluorinated carboxylic acids (PFCAs), including the related compound trifluoroacetic acid (TFA). Studies on TFA under mild hydrothermal conditions (150–250 °C) have shown that it degrades to yield gaseous products, including carbon dioxide and fluoroform (CHF₃) chemrxiv.org. While this research focuses on the shorter-chain TFA, the mechanisms are considered relevant for understanding the decomposition of longer-chain PFCAs like this compound chemrxiv.org. The breaking of the carbon-carbon and carbon-fluorine bonds is a critical step in the mineralization process that ultimately produces CO₂ and fluoride ions. Computational studies using Density Functional Theory (DFT) on other PFCAs, such as perfluorooctanoic acid (PFOA), have shown that decarboxylation is a key degradation step, where the carboxylate group detaches to form CO₂ and a perfluoroalkyl radical rsc.org.
Formation of Trifluoroacetic Acid as an Intermediate
Trifluoroacetic acid (TFA) is recognized as a common and persistent degradation product of many longer-chain per- and polyfluoroalkyl substances (PFAS) mdpi.comtoxicdocs.org. While specific studies detailing the stepwise degradation of this compound directly into TFA are not prevalent, the general understanding of PFAS degradation pathways suggests this is a plausible mechanism. The breakdown of larger PFAS molecules often occurs via the sequential cleavage of C-C bonds, leading to the formation of shorter-chain PFCAs.
For instance, computational and experimental work on the degradation of 6:2 fluorotelomer sulfonate (6:2 FTS) has shown its transformation into various shorter-chain PFCAs, including TFA researchgate.net. This process involves oxidation, often initiated by hydroxyl radicals, which leads to the progressive shortening of the fluorinated carbon chain. Given that this compound (a C3 PFCA) is structurally similar to these larger molecules, it is mechanistically conceivable that its degradation could proceed through the loss of a CF₂ unit, yielding the C2 analogue, trifluoroacetic acid, before further decomposition. TFA itself is highly persistent in the environment, with no known significant abiotic degradation pathways in aqueous systems mdpi.comtoxicdocs.org.
Mechanistic Insights in Catalytic Applications
Acid-Catalyzed Condensation Reactions
This compound, due to its strong acidic nature, can function as a catalyst in various organic reactions, including acid-catalyzed condensation reactions. A condensation reaction involves the joining of two molecules to form a larger molecule, with the concurrent elimination of a small molecule such as water libretexts.org. In acid-catalyzed variants, the acid protonates a reactant, typically a carbonyl group, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack nptel.ac.inbyjus.com.
While specific examples detailing this compound as the catalyst are limited in readily available literature, the behavior of the closely related and structurally similar trifluoroacetic acid (TFA) provides significant insight. TFA is frequently used as a strong acid catalyst for condensation reactions, such as the reaction between benzamide (B126) and glyoxal (B1671930) mdpi.com. Given that this compound is a strong acid, comparable to TFA, it is expected to exhibit similar catalytic activity in promoting such reactions by activating carbonyl compounds towards nucleophilic addition wikipedia.org. These reactions are fundamental in organic synthesis for building complex molecules from simpler precursors libretexts.orgnptel.ac.in.
Role of Brønsted Acidity in Reaction Pathways
The catalytic activity of this compound is fundamentally linked to its character as a strong Brønsted acid. A Brønsted acid is a chemical species that can donate a proton (H⁺) mpg.de. The high acidity of this compound (predicted pKa of 0.38) stems from the strong electron-withdrawing effect of the five fluorine atoms on the propyl chain wikipedia.org. This inductive effect stabilizes the resulting carboxylate anion (C₂F₅COO⁻) after the proton is donated, making the acid more likely to dissociate.
In catalytic applications, this strong Brønsted acidity is crucial for initiating reaction pathways. For example, in the hydroalkoxylation of olefins, strong Brønsted acids can protonate the carbon-carbon double bond, generating a carbocation intermediate mpg.de. This highly reactive intermediate can then be attacked by a nucleophile, leading to the final product. The efficiency and rate of such reactions often correlate directly with the acidity of the catalyst; stronger acids generally lead to faster reaction rates nih.govresearchgate.net. Therefore, the potent Brønsted acidity of this compound makes it a suitable candidate for catalyzing reactions that proceed through protonation and the formation of cationic intermediates.
Computational Chemistry in Reaction Mechanism Elucidation
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction mechanisms of fluorinated compounds like this compound at the molecular level mcgill.cauniversiteitleiden.nl. DFT calculations allow researchers to model the potential energy surface of a reaction, identify transition states, and calculate reaction barriers, providing deep insights that complement experimental findings nih.govmdpi.com.
A specific study on the reaction between fluorine atoms and this compound utilized quantum chemistry to explore the reaction's potential energy surface. These calculations helped to elucidate the different reaction channels, including an abstraction channel that produces HF, C₂F₅, and CO₂, and an addition-elimination channel. The theoretical results were then used in transition state theory calculations to determine the temperature dependence of the reaction rate constants nih.gov.
Furthermore, DFT is widely applied to study the degradation and adsorption of other PFAS, providing models for how this compound might behave. For example, DFT simulations have been used to study the decarboxylation of PFOA, showing how external forces can alter the electronic structure and enhance reactivity rsc.org. Other DFT studies have investigated the adsorption characteristics of various PFAS molecules on catalytic surfaces like nickel, revealing that adsorption is energetically favorable and driven primarily by the functional groups nih.gov. These computational approaches are crucial for predicting reaction pathways, understanding reactivity, and designing new strategies for the degradation or catalytic transformation of these persistent compounds mcgill.cafrontiersin.org.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₃HF₅O₂ |
| Molar Mass | 164.031 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 1.561 g/mL wikipedia.org |
| Boiling Point | 96–97 °C wikipedia.org |
Table of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₃HF₅O₂ |
| Fluoride Ion | F⁻ |
| Carbon Dioxide | CO₂ |
| Trifluoroacetic Acid | C₂HF₃O₂ |
| Sodium Pentafluoropropionate | C₂F₅CO₂Na |
| Tetrafluoroethylene | C₂F₄ |
| Sodium Fluoride | NaF |
| Fluoroform | CHF₃ |
| Perfluorooctanoic acid | C₈HF₁₅O₂ |
| 6:2 Fluorotelomer sulfonate | C₈H₄F₁₃O₃S⁻ |
| Benzamide | C₇H₇NO |
| Glyoxal | C₂H₂O₂ |
Ab Initio Methods (e.g., MP2)
Ab initio quantum chemistry methods are foundational in elucidating the electronic structure and conformational energetics of molecules from first principles, without reliance on empirical data. Among these, Møller–Plesset perturbation theory to the second order (MP2) is a widely utilized method that improves upon the Hartree-Fock (HF) approach by incorporating electron correlation effects. This is particularly important for accurately describing the subtle non-covalent interactions and energy differences that govern molecular geometries and reaction mechanisms.
In the study of this compound (PFPA), ab initio MP2 calculations, often used in conjunction with Density Functional Theory (DFT) methods, have been instrumental in characterizing its conformational landscape. nih.govkfupm.edu.sa Computational studies have revealed that this compound exists in an equilibrium between two primary conformers: a cis form and a gauche form. nih.govkfupm.edu.sa
The distinction between these conformers is defined by the dihedral angle of the C−C−C=O bond. In the cis conformation, the carbonyl group (C=O) eclipses the adjacent carbon-carbon (C-C) bond. nih.govkfupm.edu.sa In the gauche conformation, this dihedral angle is approximately 106–107°. nih.gov
MP2/6-311+G** level of theory calculations predict that the gauche conformer is the more stable form, representing the global minimum on the potential energy surface. nih.govkfupm.edu.sa These computational findings are crucial for understanding the molecule's intrinsic properties and reactivity, as the dominant conformation influences its spectroscopic signature and interaction with other molecules.
The relative stability of these conformers has been quantified, leading to predictions of their equilibrium populations at ambient temperatures.
Table 1: Conformational Analysis of this compound at 298.15 K
| Conformer | Dihedral Angle (C−C−C=O) | Relative Stability | Predicted Abundance |
|---|---|---|---|
| gauche | ~106-107° | Lower Energy Form | ~76% |
Data sourced from DFT-B3LYP/6-311+G* and ab initio MP2/6-311+G** calculations.* nih.govkfupm.edu.sa
Furthermore, ab initio methods have been applied to investigate the formation of this compound dimers. These studies explore the intermolecular interactions, specifically the hydrogen bonds that stabilize the dimeric structure. Natural Bond Orbital (NBO) analysis, performed at the B3LYP/6-311+G(D) level, indicates that the hydrogen bonds responsible for dimerization arise from the electronic transfer from a lone pair of the carbonyl oxygen to the anti-bonding molecular orbital (σ*) of the O-H bond. nih.gov This interaction results in a significant second-order perturbation stabilization energy, calculated to be 9.20 kcal mol⁻¹, providing a quantitative measure of the strength of the hydrogen bonds holding the dimer together. nih.gov
Molecular Dynamics Simulations for Mechanistic Understanding
Molecular Dynamics (MD) simulations offer a powerful computational lens for investigating the time-dependent behavior of molecular systems, providing mechanistic insights that are often inaccessible through experimental means alone. nih.govfrontiersin.org This methodology models a system as a collection of atoms whose interactions are described by a force field, allowing for the simulation of their motion over time by numerically solving Newton's equations of motion. frontiersin.org For complex reactions, particularly in condensed phases or biological environments, MD simulations can map out reaction pathways, characterize transition states, and elucidate the role of the surrounding environment in the chemical process.
While specific MD simulation studies focusing exclusively on the reaction mechanisms of this compound are not extensively detailed in the literature, the application of this technique to the broader class of per- and polyfluoroalkyl substances (PFAS) provides a clear framework for its utility. For instance, MD simulations are employed to understand the interactions between PFAS molecules and biological macromolecules, such as enzymes, which is critical for developing bioremediation strategies. chemrxiv.org
A relevant example is the investigation of the fatty acid photodecarboxylase enzyme for its potential to degrade PFAS. chemrxiv.org Researchers use MD simulations to study the binding affinity of a PFAS molecule within the active site of the enzyme. chemrxiv.org These simulations can reveal:
Binding Poses: The preferred orientation and conformation of the PFAS molecule when interacting with the enzyme.
Interaction Energetics: The key amino acid residues involved in binding and the strength of these interactions.
Table 2: Parameters in a Typical MD Simulation for PFAS-Enzyme Interaction
| Parameter | Description | Example Value/Setting |
|---|---|---|
| Force Field | Defines the potential energy function for the system. | amber14/tip3pfb.xml |
| Solvent Model | Explicitly models the surrounding water molecules. | TIP3 Water Model |
| Ionic Strength | Mimics physiological salt concentration. | 0.15 M |
| Temperature | The target temperature for the simulation. | 300 K |
By analyzing the trajectories generated from these simulations, scientists can calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the PFAS-enzyme complex. chemrxiv.org This mechanistic understanding at the atomic level is crucial for guiding protein engineering efforts to enhance the degradation efficiency of persistent compounds like this compound. chemrxiv.org The insights gained from MD simulations can thus inform the rational design of new catalysts or biological systems for environmental remediation. nih.gov
Analytical Methodologies for Pentafluoropropionic Acid and Its Derivatives
Advanced Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of PFPA and its related compounds. Gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for complex sample matrices.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile analytes like many biogenic amines and amino acids, a derivatization step is necessary to increase their volatility for GC-MS analysis. Pentafluoropropionic anhydride (B1165640) (PFPA) is a common reagent for this purpose, converting analytes into their pentafluoropropionyl (PFP) derivatives. nih.govnih.govresearchgate.net
This derivatization process typically involves a two-step extraction followed by acylation with PFPA in a solvent like ethyl acetate (B1210297). nih.govnih.govresearchgate.netmdpi.com The resulting PFP derivatives are then extracted and injected into the GC-MS system. For instance, in the analysis of biogenic amines, histamine (B1213489) forms a di-PFP derivative, while spermidine (B129725) and agmatine (B1664431) form tri-PFP derivatives. nih.govnih.gov The specific mass fragments of these derivatives are then monitored for quantitative analysis. nih.gov The stability of these methyl ester-PFP derivatives has been shown to be reliable for at least 14 days in the extraction solvent, allowing for robust and reproducible measurements. mdpi.com
It has been demonstrated that the choice of extraction solvent and the starting GC column temperature can significantly influence the analysis of these derivatives, highlighting the importance of method optimization for simultaneous quantitative analysis of multiple derivatized compounds. nih.govresearchgate.net
Table 1: Examples of Analytes Derivatized with PFPA for GC-MS Analysis
| Analyte | Type of Derivative | Key Mass Fragment (m/z) |
|---|---|---|
| Histamine | di-PFP | 279 |
| Putrescine | di-PFP | 340 |
| Spermidine | tri-PFP | 361 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the direct analysis of pentafluoropropionic acid and other perfluorinated alkyl acids (PFAAs) at trace levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. cymitquimica.comfishersci.comtcichemicals.comrestek.com This technique offers high sensitivity and specificity, making it suitable for complex environmental and biological matrices. PFPA itself is used as an ion-pair reagent in LC-MS applications to enhance the retention and separation of basic compounds. cymitquimica.comfishersci.comtcichemicals.com
Standard methods for the analysis of PFAAs by LC-MS/MS, such as EPA Method 537 and ISO 25101, often have long analysis times. restek.com However, advancements in column technology, such as the use of core-shell silica (B1680970) particle columns, have enabled the development of rapid LC-MS/MS methods that significantly reduce analysis time without compromising peak resolution or selectivity. restek.com These optimized methods allow for the accurate identification and quantification of various PFAAs, including branched isomers, with total cycle times as short as 9 minutes. restek.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of a broad range of compounds. For highly polar and ionizable analytes, the use of ion-pair reagents in the mobile phase is often necessary to achieve adequate retention and separation. sigmaaldrich.com this compound is one such ion-pairing reagent, belonging to a homologous series of perfluorinated acids used for this purpose. nih.gov
A notable application of PFPA as an ion-pair reagent is in the separation of beta-blockers by RP-HPLC. nih.gov Beta-blockers are a class of drugs that are often basic in nature. nih.gov The addition of PFPA to the mobile phase at an acidic pH (around 3) ensures the protonation of the beta-blockers, facilitating the formation of ion pairs. nih.gov This interaction increases the hydrophobicity of the analytes, leading to greater retention on the nonpolar stationary phase of the RP-HPLC column. nih.gov
The type and concentration of the ion-pair reagent, such as PFPA, have a significant impact on the retention and selectivity of the separation. nih.gov Studies have shown that as the concentration of the perfluorinated acid in the mobile phase increases, the retention factor for the beta-blockers also increases. nih.gov This effect is more pronounced for more hydrophobic beta-blockers. nih.gov By varying the hydrophobicity of the ion-pairing reagent (e.g., trifluoroacetic acid vs. This compound vs. heptafluorobutyric acid), the differences in the hydrophobicity of the analytes can be maximized, leading to improved separation selectivity. nih.gov The retention in these systems is primarily governed by the hydrophobicity of the analytes, as demonstrated by the strong correlation between chromatographic retention parameters and octanol-water partition coefficients. nih.gov
Table 2: Influence of Perfluorinated Acid Additives on Beta-Blocker Retention in RP-HPLC
| Perfluorinated Acid Additive | Relative Hydrophobicity | Impact on Retention of Hydrophobic Beta-Blockers |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Lower | Moderate increase |
| This compound (PFPA) | Intermediate | Significant increase |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pair Reagents
Spectroscopic Characterization in Analytical Contexts
Spectroscopic techniques are indispensable for elucidating the structural properties of this compound. The rotational spectrum of PFPA has been studied using pulsed nozzle, chirped-pulse Fourier transform microwave spectrometry. nih.gov These studies have allowed for the determination of rotational constants and quartic centrifugal distortion constants. researchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has also been employed to characterize PFPA. nih.gov These analyses have shown that PFPA is completely associated in the liquid state at room temperature but can be partially dissociated in the vapor state. researchgate.net Quantum chemical calculations have complemented these experimental findings, predicting the existence of different conformers (gauche and cis forms) and their relative stabilities. nih.gov The gauche conformer is predicted to be the lower-energy form at ambient temperature. nih.gov The NIST Chemistry WebBook provides mass spectral data for this compound, which is crucial for its identification in mass spectrometry-based analyses. nist.govnist.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to obtain an infrared spectrum of absorption or emission, providing a molecular fingerprint of a substance wikipedia.org. For this compound, FTIR studies have been instrumental in characterizing its complex structural properties, including its different conformations and the formation of dimers nih.gov.
Research combining FTIR analysis of PFPrA isolated in an argon-cryogenic matrix with computational modeling has provided detailed insights into its vibrational modes nih.govresearchgate.net. Gas-phase FTIR spectra have been recorded at various temperatures to study the equilibrium between monomeric and dimeric forms of the acid researchgate.net. Specific vibrational bands in the FTIR spectrum can be assigned to particular molecular motions, such as the stretching of the carbonyl (C=O) group and the hydroxyl (O-H) group, which are characteristic of carboxylic acids nih.govyoutube.com. For example, a distinct band at 714 cm⁻¹ in the vapor phase corresponds to the monomer, while other bands indicate the presence of the dimer nih.gov.
Table 1: Selected FTIR Spectral Data for this compound
| Spectral Region (cm⁻¹) | Assignment | Species |
|---|---|---|
| ~714 | Not specified | Monomer nih.gov |
| Not specified | Carbonyl (C=O) Stretch | Monomer/Dimer researchgate.net |
| Not specified | Hydroxyl (O-H) Stretch | Monomer/Dimer researchgate.net |
| Not specified | C-F Stretch | Monomer/Dimer |
| Not specified | C-C Stretch | Monomer/Dimer |
This table is illustrative and based on findings that specific bands for monomer and dimer species are identifiable nih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds like this compound. Different types of NMR spectroscopy provide information about different nuclei within the molecule.
¹H NMR: Proton NMR is used to identify the hydrogen atom in the carboxylic acid group (-COOH).
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides information on the electronic environment of the fluorine atoms in the CF₃ and CF₂ groups, revealing details about their chemical shifts and coupling constants spectrabase.com.
¹³C NMR: Carbon-13 NMR helps to identify the different carbon environments within the molecule: the carbon of the carboxylic acid group, the carbon of the CF₂ group, and the carbon of the CF₃ group spectrabase.com.
These NMR techniques, often used in combination, allow for the unambiguous confirmation of the structure of this compound and its derivatives nih.gov.
Table 2: NMR Spectroscopy Applications for this compound
| NMR Technique | Target Nucleus | Information Gained |
|---|---|---|
| ¹H NMR | Hydrogen-1 | Identifies the acidic proton of the carboxyl group nih.gov. |
| ¹⁹F NMR | Fluorine-19 | Characterizes the distinct fluorine environments in the CF₃ and CF₂ groups spectrabase.com. |
| ¹³C NMR | Carbon-13 | Differentiates the three unique carbon atoms in the molecular structure spectrabase.com. |
Raman Spectroscopy for Substance Concentration
Raman spectroscopy, another form of vibrational spectroscopy, has been utilized in the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound nih.gov. One notable application involves its use in developing methods for concentrating PFAS from samples. A simple drop-coating deposition technique coupled with Raman spectroscopy has been studied as a way to concentrate these substances, which aids in their detection and the creation of reliable spectral libraries for identification purposes nih.gov. This approach is valuable for enhancing the signal of trace amounts of PFAS, making them easier to quantify.
Challenges in Environmental Monitoring and Detection of this compound
The environmental monitoring of PFPrA is fraught with challenges, stemming from limitations in standard analytical methods and issues with the accuracy of emerging techniques cfpua.orgrsc.org. Because of their unique physicochemical properties, PFAS like PFPrA tend to accumulate at trace levels in various environmental matrices, which complicates their identification and quantification rsc.org.
Limitations of Current EPA-Approved PFAS Testing Methods
A significant hurdle in monitoring PFPrA is that it is not included in the list of compounds targeted by the primary U.S. Environmental Protection Agency (EPA) approved methods for testing PFAS in drinking water, such as Method 533 and Method 537.1 cfpua.org. Similarly, it is not on the list for nationwide monitoring under the Unregulated Contaminant Monitoring Rule 5 (UCMR 5) cfpua.org.
EPA Method 1633, finalized in 2024 for matrices like wastewater, surface water, and soil, targets a list of 40 specific PFAS compounds, which does not include this compound measurlabs.com. This exclusion means that routine environmental testing following these standard protocols will not detect the presence of PFPrA, potentially underreporting the total PFAS contamination in a given sample cfpua.org. While these EPA methods produce reliable results for the compounds they target, they are limited in scope and cannot account for the thousands of known PFAS compounds chromatographyonline.comhaleyaldrich.com.
Development of Modified and Unvalidated Analytical Methods
In the absence of federally standardized methods for many PFAS, including PFPrA, commercial and research laboratories have developed their own modified or "in-house" analytical methods cfpua.orghaleyaldrich.com. These are often adaptations of existing EPA methods, such as modified versions of Method 533 and 537.1 cfpua.org.
These modified methods are considered experimental or unvalidated, and their level of acceptance can vary within the scientific community cfpua.org. Despite this, they are sometimes used for compliance monitoring under specific agreements, such as the Chemours Consent Order cfpua.org. GEL laboratories, for instance, uses an internally developed modification of EPA Method 537.1 that incorporates isotope dilution, which is generally considered more accurate for short-chain compounds at low detection levels cfpua.org. However, because these methods are not certified, they can be prone to periodic quality assurance and control issues cfpua.org.
Issues with Testing Accuracy and Repeatability
A major concern with the non-standardized methods used for PFPrA is the accuracy and repeatability of the results cfpua.orgihc-platform.net. The lack of standardization can lead to significant variability in data from one laboratory to another, with no guarantee of precision haleyaldrich.com.
For example, the Cape Fear Public Utility Authority (CFPUA) reported ongoing laboratory issues, including questionable accuracy of results for PFPrA, which prompted a change in their contract laboratory in 2022. Even after the switch, accuracy for PFPrA analysis remained an issue for several months and was not resolved until April 2023, rendering data from before this date questionable cfpua.org. These challenges highlight that even when methods incorporating advanced techniques like isotope dilution are used, the evolving nature of their development can lead to inconsistencies cfpua.org. The lack of certified reference materials for many PFAS, including PFPrA, further complicates the ability to ensure and verify the accuracy of these tests.
Environmental Chemistry and Fate of Pentafluoropropionic Acid
Occurrence and Distribution in Environmental Matrices (e.g., Drinking Water)
Pentafluoropropionic acid, also known as perfluoropropanoic acid (PFPrA), has been detected in various environmental compartments. As an ultra-short-chain PFAS, with a three-carbon chain, it exhibits high mobility in aquatic systems. europa.eu Studies have confirmed its presence in rainwater, drinking water, and source water. cfpua.org In one study of 30 drinking water systems, PFPrA was the most frequently detected PFAS compound, found in 24 of the samples. cfpua.org Furthermore, it was the PFAS compound with the highest concentration in 15 of those 30 samples. cfpua.org The widespread presence of PFPA in drinking water is a growing concern due to the challenges associated with its removal using conventional water treatment technologies. europa.eu Its detection in ice cores suggests that PFPA can undergo long-range atmospheric transport and be deposited in remote regions. cfpua.org
Formation as a Product of Longer-Chain PFAS Decomposition
A significant source of this compound in the environment is the degradation of larger, more complex PFAS molecules. cfpua.org It is widely recognized as a "breakdown product" resulting from chemical and physical processes that degrade longer-chain PFAS. cfpua.org For instance, fluorotelomer alcohols (FTOHs), a class of precursor compounds, can be transformed through microbial and abiotic processes in soil and water to form various perfluorinated carboxylic acids (PFCAs), including shorter-chain ones like PFPA. epa.gov This transformation can also occur in the atmosphere, where volatile precursor compounds are oxidized. epa.gov Additionally, some studies have shown that the biotransformation of certain perfluoroalkyl phosphinic acids (PFPiAs) in organisms can lead to the formation of PFCAs. turi.org For example, in fish, PFPA has been identified as a product of the biotransformation of PFPiAs. turi.org
Atmospheric Chemistry and Nucleation of Molecules
This compound plays a role in atmospheric chemistry, particularly in the formation of new aerosol particles, a process known as nucleation. figshare.comnih.gov Quantum chemical calculations have shown that PFPA can form stable hydrogen-bonded binary clusters with key atmospheric molecules such as sulfuric acid (H₂SO₄) and methanesulfonic acid (MSA), which are known precursors to atmospheric nucleation. figshare.comnih.gov The formation of these clusters is an important initial step in the creation of new particles in the atmosphere. figshare.comnih.gov The stability of these PFPA-containing clusters suggests that this compound can actively participate in and contribute to atmospheric nucleation processes. figshare.comnih.gov This has implications for air quality and climate, as atmospheric aerosols can influence cloud formation and the Earth's radiative balance. figshare.com
Bioaccumulation and Transport in Ecological Systems
The bioaccumulation potential of PFAS is generally linked to their carbon chain length, with long-chain compounds tending to bioaccumulate more than short-chain ones. europa.euresearchgate.net As a short-chain PFAS, this compound is considered to have a lower bioaccumulation potential in organisms compared to compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). europa.eu Short-chain PFAS are more water-soluble and are often found at higher concentrations in water and plants. europa.eu Research indicates that PFPA can be taken up by plants from contaminated water, leading to potential bioaccumulation in animals that consume these plants. cfpua.org While less bioaccumulative in fatty tissues, the high mobility of short-chain PFAS like PFPA facilitates their transport within aquatic and terrestrial ecosystems. europa.eu
Remediation and Degradation Strategies for Perfluorinated Compounds
The strength of the carbon-fluorine (C-F) bond makes perfluorinated compounds like this compound highly resistant to degradation. nih.gov However, various advanced remediation technologies are being explored to break down these persistent chemicals.
Photocatalytic degradation is a promising advanced oxidation process for the destruction of PFAS. researchgate.netmdpi.com This technique utilizes a photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates highly reactive species that can break down organic pollutants. researchgate.netmdpi.com Research has demonstrated the successful decomposition of PFPA into fluoride (B91410) ions (F⁻) and carbon dioxide (CO₂) using a water-soluble heteropolyacid photocatalyst (H₃PW₁₂O₄₀). researchgate.net This process occurs in water at room temperature and avoids the formation of other environmentally harmful species. researchgate.net The efficiency of photocatalytic degradation can be influenced by factors such as the type of catalyst, the pH of the solution, and the presence of other substances in the water. mdpi.com For instance, studies have shown that modifying TiO₂ with other materials can enhance its photocatalytic activity for PFAS degradation. researchgate.net
The cleavage of the robust C-F bond is the critical step in the degradation of perfluorinated acids. osaka-u.ac.jp Various chemical strategies are being investigated to achieve this under relatively mild conditions. osaka-u.ac.jp These methods often involve the use of strong reductants, Lewis acid activation, or the transient generation of a more reactive species like a fluoroalkene. osaka-u.ac.jp In the context of photocatalysis, the process typically involves an initial attack on the carboxylic acid group of the PFCA molecule, leading to decarboxylation. nih.gov The resulting perfluoroalkyl radical can then undergo further reactions that lead to the sequential cleavage of C-F bonds and the shortening of the carbon chain. nih.gov Research into metalloenzymes has also shown that certain enzymes can catalyze the cleavage of C-F bonds, offering potential avenues for bioremediation strategies in the future. nih.gov
Interactive Data Table: Summary of Research Findings
| Topic | Key Finding | Reference |
|---|---|---|
| Occurrence in Drinking Water | PFPA was the most frequently detected PFAS in a study of 30 drinking water systems, found in 24 of them. | cfpua.org |
| Formation from Precursors | PFPA is a known breakdown product from the degradation of longer-chain PFAS like fluorotelomer alcohols. | cfpua.orgepa.gov |
| Atmospheric Nucleation | PFPA forms stable clusters with sulfuric acid and methanesulfonic acid, contributing to new particle formation. | figshare.comnih.gov |
| Bioaccumulation | As a short-chain PFAS, PFPA has lower bioaccumulation potential than long-chain counterparts but is highly mobile. | europa.eu |
| Photocatalytic Degradation | PFPA can be decomposed into fluoride ions and CO₂ using a water-soluble heteropolyacid photocatalyst and UV light. | researchgate.net |
| C-F Bond Cleavage | Photocatalysis can initiate C-F bond cleavage through decarboxylation followed by reactions of the perfluoroalkyl radical. | nih.gov |
Advanced Applications and Emerging Research Frontiers of Pentafluoropropionic Acid
Pentafluoropropionic acid is at the forefront of innovation in several high-technology sectors. Its distinct properties, derived from a highly fluorinated structure, make it a valuable compound in the development of advanced materials, sustainable chemical practices, and next-generation pharmaceuticals.
Q & A
Q. How is pentafluoropropionic acid utilized as a catalyst in organic synthesis?
this compound (PFPA) acts as an efficient catalyst in solvent-free organic reactions. For example, in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, PFPA (25 mol%) enables condensation of β-naphthol and benzaldehyde at 100°C, yielding products with good isolated yields (≥85%). The method avoids hazardous solvents and simplifies purification via straightforward work-up procedures .
Q. What safety precautions are essential when handling this compound?
PFPA is highly corrosive (Skin Corrosion 1B, H314) and toxic upon inhalation (Acute Toxicity 3, H331). Key precautions include:
Q. What analytical techniques detect this compound derivatives?
PFPA derivatives, such as acylated compounds, are analyzed using gas chromatography with electron capture detectors (GC-ECD). For example, PFPA anhydride derivatives of mefenamic acid are quantified via GC-ECD, achieving high sensitivity for trace analysis in biological fluids .
Q. What physicochemical properties of PFPA are critical for laboratory use?
Key properties include:
- Density : 1.561 g/mL at 25°C.
- Purity : ≥97% (GC area%).
- Boiling Point : 96–97°C (lit.). These properties ensure reproducibility in reactions and compatibility with high-temperature syntheses .
Advanced Research Questions
Q. What mechanisms drive the photocatalytic degradation of this compound?
PFPA undergoes defluorination via UV-Vis light-activated catalysts. For instance, TiO₂-zeolite composites degrade PFPA into CO₂ and fluoride ions (F⁻) under aerobic conditions, achieving >90% defluorination efficiency. Alternatively, water-soluble H₃PW₁₂O₄₀ photocatalysts cleave C–F bonds, with degradation rates dependent on oxygen availability and catalyst concentration .
Q. How does PFPA interact with human serum albumin (HSA)?
Computational and spectroscopic studies reveal PFPA binds to HSA’s Sudlow site II via hydrogen bonds and hydrophobic interactions. Static fluorescence quenching (KSV = 2.1 × 10⁴ M⁻¹) and molecular dynamics simulations confirm spontaneous binding (ΔG = −28.5 kJ/mol), inducing conformational changes in HSA .
Q. What kinetic principles govern fluorine atom reactions with PFPA?
Reaction kinetics between fluorine atoms and PFPA show two pathways:
- Dominant Pathway (T = 262–343 K) : Hydrogen abstraction yielding HF, C₂F₅, and CO₂ (k₁ = 6.1 × 10⁻¹³ exp(+1166 K/T) cm³ molecule⁻¹ s⁻¹).
- Minor Pathway (T > 1000 K) : Addition-elimination forming C₂F₅ and CF(O)OH. Quantum chemistry calculations align with experimental Arrhenius parameters .
Q. Can PFPA be degraded via advanced oxidation processes (AOPs)?
Electro-oxidation using Ti₄O₇ anodes degrades perfluorooctanoic acid (PFOA) into PFPA, a less persistent intermediate. Coupling electro-oxidation with adsorption enhances PFAS mineralization (>94% efficiency), reducing chain length and toxicity .
Methodological Considerations
- Experimental Design : Optimize catalyst loading (e.g., 25 mol% PFPA in xanthene synthesis) and reaction time (≤2 hours) to maximize yields .
- Data Contradictions : Discrepancies in degradation efficiency (e.g., 90% vs. 70% defluorination) may arise from variations in catalyst surface area or light intensity .
- Quality Control : Verify PFPA purity via GC or IR spectroscopy to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
